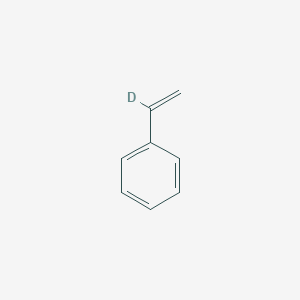

1-Deuterioethenylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-deuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514647 | |

| Record name | (1-~2~H)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-80-2 | |

| Record name | Ethenyl-1-dbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~2~H)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Deuterioethenylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deuterioethenylbenzene, also known as styrene-α-d1, is a deuterated isotopologue of styrene where a deuterium atom replaces one of the hydrogen atoms at the alpha-position of the vinyl group. This seemingly subtle isotopic substitution imparts significant changes in the molecule's properties, making it an invaluable tool in a wide range of scientific disciplines, from mechanistic studies of polymerization reactions to the development of advanced materials. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, spectroscopic signature, and key applications, with a focus on providing practical insights for researchers in chemistry and materials science.

Synthesis and Purification

The introduction of a deuterium atom at a specific position in a molecule requires a regioselective synthetic strategy. For this compound, two primary methods are commonly employed: the Wittig reaction and the Grignard reaction.

Wittig Reaction Approach

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] To synthesize this compound, this reaction is adapted by using a deuterated aldehyde, benzaldehyde-d1, and a phosphorus ylide, methylenetriphenylphosphorane.

Reaction Scheme:

Experimental Protocol: Wittig Synthesis of this compound

-

Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Reaction with Deuterated Aldehyde: In a separate flame-dried flask, dissolve benzaldehyde-d1 (1.0 eq) in anhydrous THF.

-

Slowly add the benzaldehyde-d1 solution to the ylide solution at 0 °C. The color of the ylide will gradually fade.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.[3]

Grignard Reaction Approach

An alternative and equally effective method involves the use of a Grignard reagent. In this approach, a vinyl Grignard reagent is reacted with deuterated benzaldehyde.

Reaction Scheme:

Experimental Protocol: Grignard Synthesis of this compound

-

Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of vinyl bromide (1.1 eq) in anhydrous THF in the dropping funnel.

-

Add a small amount of the vinyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining vinyl bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C and slowly add a solution of benzaldehyde-d1 (1.0 eq) in anhydrous THF from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up and Dehydration: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude alcohol intermediate.

-

Dehydration: The crude alcohol is then dehydrated to the alkene. This can be achieved by heating with a mild acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove the water formed.

-

Purification: The resulting this compound is purified by distillation or column chromatography.

Physicochemical Properties

The substitution of a protium atom with a deuterium atom results in a slight increase in the molecular weight of this compound compared to styrene. While many of its physical properties are similar to those of its non-deuterated counterpart, the difference in mass can lead to subtle variations in properties such as density and boiling point.

| Property | Value | Reference |

| CAS Number | 1193-80-2 | [4] |

| Molecular Formula | C₈H₇D | [4] |

| Molecular Weight | 105.16 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | ~145-146 °C | |

| Density | ~0.91 g/mL | |

| Refractive Index | ~1.546 |

Spectroscopic Characterization

The presence of the deuterium atom in this compound leads to distinct features in its various spectra, which are instrumental for its identification and characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the most significant change compared to styrene is the disappearance of the signal corresponding to the α-proton of the vinyl group. The signals for the β-protons (geminal and cis/trans to the phenyl group) will remain, but their splitting patterns will be simplified due to the absence of coupling to the α-proton. The aromatic protons will exhibit a complex multiplet pattern, largely unaffected by the deuteration on the vinyl group.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium (the α-carbon of the vinyl group) will exhibit a characteristic triplet splitting pattern due to the spin-1 nature of the deuterium nucleus. This is a key diagnostic feature for confirming the position of the deuterium label. The chemical shift of this carbon will also be slightly shifted upfield compared to the corresponding carbon in styrene, a phenomenon known as the deuterium isotope effect on chemical shifts. The signals for the other carbon atoms in the molecule will show minimal changes.

Infrared (IR) Spectroscopy

The C-D bond has a lower vibrational frequency than a C-H bond due to the heavier mass of deuterium. Consequently, the IR spectrum of this compound will show a characteristic C-D stretching vibration at a lower wavenumber (typically around 2200-2300 cm⁻¹) compared to the C-H stretching vibration of the vinyl group in styrene (around 3080 cm⁻¹). The other characteristic bands for the vinyl group and the aromatic ring will be largely similar to those of styrene.

Mass Spectrometry

In the mass spectrum, the molecular ion peak for this compound will appear at m/z 105, which is one mass unit higher than that of styrene (m/z 104). The fragmentation pattern will be similar to that of styrene, but the fragments containing the deuterium atom will have their m/z values shifted by one unit. This allows for the confirmation of the presence and, in some cases, the location of the deuterium atom.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research, particularly in the study of reaction mechanisms and in materials science.

Mechanistic Studies of Polymerization

One of the most significant applications of this compound is in the investigation of the kinetic isotope effect (KIE) in polymerization reactions. The difference in bond strength between a C-H and a C-D bond can lead to different reaction rates if that bond is broken or its vibrational environment is altered in the rate-determining step of a reaction. By comparing the polymerization rates of styrene and this compound, researchers can gain insights into the mechanism of polymerization, including the nature of the initiation, propagation, and termination steps.

Advanced Materials Science

Deuterated polymers, such as polystyrene derived from this compound, have unique properties that are advantageous in certain materials science applications. For instance, the different neutron scattering cross-sections of hydrogen and deuterium make deuterated polymers valuable in neutron scattering studies to probe the structure and dynamics of polymer blends and composites.

Conclusion

This compound is more than just a heavy version of styrene; it is a sophisticated molecular probe that provides researchers with a powerful tool to unravel complex chemical processes and to design novel materials. Its synthesis, while requiring careful execution, is accessible through established organic chemistry methodologies. The distinct spectroscopic signature of this compound allows for its unambiguous identification and provides a wealth of information about its structure and the changes it undergoes during chemical transformations. As the demand for a deeper understanding of reaction mechanisms and the development of high-performance materials continues to grow, the importance of isotopically labeled compounds like this compound is set to increase, solidifying its role as a key molecule in the chemist's toolbox.

References

-

Organic Syntheses. (n.d.). Grignard Reaction Procedure. Retrieved from [Link]

-

Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Vinyl Bromide. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Preparation of 1-d-Aldehydes. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]

-

YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2019, January 9). retrosynthesis with the Wittig reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

Sources

Introduction: The Scientific Rationale and Application

An In-depth Technical Guide on the Synthesis and Characterization of 1-Deuterioethenylbenzene

This compound, also known as α-deuterostyrene, is a selectively labeled isotopologue of styrene. The strategic placement of a deuterium atom on the vinyl group transforms this common monomer into a powerful tool for scientific investigation. In polymer science, it serves as a tracer to elucidate polymerization mechanisms, chain-growth kinetics, and the subtle thermodynamic differences imparted by isotopic substitution.[1] For researchers in physical organic chemistry, it is invaluable for probing reaction mechanisms, particularly in studies of electrophilic additions and kinetic isotope effects, where the C-D bond acts as a mechanistic reporter.

Part 1: A Validated Synthetic and Purification Workflow

The primary challenge in synthesizing this compound is the precise and high-yield incorporation of a single deuterium atom at the α-vinyl position. A Wittig reaction is the method of choice due to its reliability and stereochemical control. The causality behind this choice lies in its mechanism, which forms the carbon-carbon double bond by reacting a phosphorus ylide with a carbonyl compound. By using a deuterated ylide, we can ensure the deuterium is placed exactly where intended.

Proposed Synthesis: The Wittig Approach

The workflow involves two primary stages: preparation of the deuterated Wittig reagent and the subsequent reaction with benzaldehyde.

Caption: Synthetic workflow for this compound via a Wittig reaction.

Experimental Protocol: Synthesis

-

Preparation of (Trideuteromethyl)triphenylphosphonium iodide:

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Add iodomethane-d₃ (CD₃I, 1.0 eq) dropwise via syringe. The use of CD₃I is a critical control point ensuring the deuterium source is clean and specific.

-

Heat the mixture to reflux for 24 hours. A white precipitate will form.

-

Cool the reaction to room temperature, and collect the solid salt by vacuum filtration. Wash thoroughly with cold diethyl ether and dry under vacuum. The resulting phosphonium salt is the stable precursor to the reactive ylide.

-

-

Wittig Reaction:

-

Suspend the dried (trideuteromethyl)triphenylphosphonium iodide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.

-

Add n-butyllithium (n-BuLi, 1.0 eq, as a solution in hexanes) dropwise. The solution will turn a characteristic deep orange or red, indicating the formation of the phosphorus ylide. The deprotonation is specifically of a deuterium, which is mechanistically identical to deprotonation of a proton in this context.

-

After stirring for 1 hour at 0°C, add benzaldehyde (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Experimental Protocol: Purification

-

Column Chromatography: The crude product contains the desired this compound and triphenylphosphine oxide, a major byproduct of the Wittig reaction.

-

Prepare a silica gel column using 100% hexanes as the eluent.

-

Load the concentrated crude product onto the column.

-

Elute with hexanes. This compound is non-polar and will elute quickly, while the more polar triphenylphosphine oxide will remain on the column.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Final Purification (Optional): For applications requiring very high purity, fractional distillation under reduced pressure can be performed. The boiling point will be nearly identical to that of standard styrene.

Part 2: Physicochemical and Spectroscopic Characterization

The following data are predictive, based on known values for styrene and styrene-d8, and grounded in the fundamental principles of chemical analysis. The protocols described are designed to validate these predictions.

Physicochemical Properties

The substitution of a single proton with a deuteron results in a negligible change to bulk physical properties such as boiling point and density.

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₈H₇D | Based on structure |

| Molecular Weight | 105.16 g/mol | Calculated |

| Boiling Point | ~145 °C | Based on styrene and styrene-d8 (145-146 °C). |

| Density | ~0.909 g/mL at 20°C | Based on styrene (0.909 g/mL) |

| Refractive Index | ~1.547 at 20°C | Based on styrene (1.5469) |

Analytical Characterization Workflow

A multi-modal spectroscopic approach is essential for unambiguous structure confirmation and purity assessment.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the most direct confirmation of successful deuterium incorporation by measuring the molecular mass. In electron ionization (EI-MS), the molecule is fragmented, and the pattern of fragments provides a structural fingerprint. Comparing the spectrum to that of unlabeled styrene allows for the precise mapping of fragmentation pathways, as fragments retaining the deuterium will be shifted by +1 mass unit.[2][3]

Predicted Data (EI-MS):

| m/z | Assignment | Rationale |

| 105 | [M]⁺ | Molecular Ion Peak . Confirms the formula C₈H₇D. |

| 104 | [M-H]⁺ | Loss of a hydrogen atom. |

| 103 | [M-D]⁺ | Loss of the deuterium atom. The relative intensity of 104 vs. 103 can reveal kinetic isotope effects in fragmentation. |

| 78 | [C₆H₅D]⁺ | Loss of acetylene (C₂H₂). |

| 77 | [C₆H₅]⁺ | Loss of deuteroacetylene (C₂HD). |

Protocol: Acquiring EI-MS Data

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent like dichloromethane or methanol.

-

Instrument: Use a standard gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 15°C/min.

-

-

MS Method:

-

Ion Source: EI, 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze its mass spectrum, identifying the molecular ion at m/z 105 and the key fragments.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is exceptionally sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms. By replacing a hydrogen (mass ≈ 1) with a deuterium (mass ≈ 2), we significantly increase the reduced mass of the C-D bond, causing its stretching and bending vibrations to appear at much lower frequencies than the corresponding C-H vibrations. This provides definitive proof of deuteration. The C-D stretch is predicted to appear around 2300 cm⁻¹, a region that is typically "quiet" in organic molecules, making it a highly diagnostic peak.

Predicted Data:

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3060 | =C-H (Aromatic) | Stretch |

| ~3020 | =C-H (Vinyl) | Stretch |

| ~2310 | =C-D (Vinyl) | Stretch (Key Diagnostic Peak) |

| ~1630 | C=C | Stretch (Vinyl) |

| ~1600, 1495, 1450 | C=C | Stretch (Aromatic) |

| ~990, 905 | =C-H | Out-of-plane bend (Vinyl) |

Protocol: Acquiring FT-IR Data

-

Sample Preparation: As a liquid, the easiest method is to place one drop of the neat purified product between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Process the spectrum to identify the key functional group vibrations, paying special attention to the 2300 cm⁻¹ region for the C-D stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For this molecule, a combination of ¹H, ¹³C, and ²H NMR is required for unambiguous characterization.

-

¹H NMR will confirm the vinyl proton arrangement and show the absence of a signal at the deuterated position.

-

¹³C NMR will show a characteristic triplet for the deuterated carbon due to ¹J(C,D) coupling (Deuterium is a spin-1 nucleus).

-

²H NMR provides the ultimate proof, showing a signal only for the deuterium atom at its specific chemical shift.

¹H NMR Spectroscopy

Predicted Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Integration |

| 7.2-7.4 | m | - | Aromatic (C₆H₅) | 5H |

| 6.71 (dd) | dd | J(trans) ≈ 17.6, J(cis) ≈ 10.9 | Hc (proton on Cβ) | 1H |

| 5.82 (d) | d | J(trans) ≈ 17.6 | Hb (proton on Cβ, trans to phenyl) | 1H |

| 5.29 (d) | d | J(cis) ≈ 10.9 | Ha (proton on Cβ, cis to phenyl) | 1H |

Note: The signal for the α-proton (geminal to the phenyl group), normally seen as a doublet of doublets around 5.75 ppm in styrene, will be absent.

¹³C NMR Spectroscopy

Expertise & Experience: A key validation signature will be observed for the deuterated carbon (Cα). Due to coupling with the spin-1 deuterium nucleus, the signal will appear as a triplet. Furthermore, because the Nuclear Overhauser Effect (NOE) enhancement from the attached proton is absent, this signal will be significantly less intense than other CH carbons, a phenomenon that confirms the site of deuteration.

Predicted Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Rationale |

| 136.8 | C(ipso) | s | Quaternary aromatic carbon. |

| 128.6 | C(meta) | d | Aromatic CH. |

| 127.9 | C(para) | d | Aromatic CH. |

| 126.3 | C(ortho) | d | Aromatic CH. |

| ~136.5 | Cα | t | Triplet due to ¹J(C,D) coupling (~24 Hz). Signal will be attenuated. |

| 114.2 | Cβ | d | Terminal vinyl carbon. |

²H (Deuterium) NMR Spectroscopy

Expertise & Experience: This is the definitive experiment. It directly observes the deuterium nucleus. A single resonance is expected, confirming that deuteration occurred at only one site.

Predicted Data (61.4 MHz, CHCl₃): A single sharp singlet is expected at approximately δ 5.75 ppm .

Protocol: Acquiring NMR Data

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers 0-10 ppm. Use standard pulse parameters.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be necessary to clearly observe the attenuated triplet of the deuterated carbon.

-

²H NMR: Tune the spectrometer to the deuterium frequency. Use a deuterium-specific probe or a broadband probe. Acquire the spectrum with chloroform-d₁ as the solvent reference.

Conclusion

This guide provides a comprehensive framework for the synthesis and definitive characterization of this compound. By combining a reliable Wittig synthesis with a multi-technique spectroscopic analysis, researchers can produce and validate this valuable isotopic tracer with a high degree of confidence. The predictive data and detailed protocols herein serve as a trusted roadmap, enabling the application of this molecule in advanced mechanistic and materials science studies, underpinned by the principles of rigorous scientific validation.

References

-

Effects of Deuteration of a Polystyrene Chain on Its Thermodynamics and Hydrodynamics in Cyclohexane around the Flory ϑ-Temperature: The Static and Dynamic Laser Light Scattering Investigation. Macromolecules. [Link][1]

-

Synthesis and properties of deuterated polystyrene. High Power Laser and Particle Beams. [Link][4]

-

Deuterated Polystyrene-d8 Sample Data Sheet. Polymer Source. [Link][6]

-

Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube. [Link][2]

-

Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. [Link][3]

-

¹³C NMR Chemical Shifts Database. University of Wisconsin-Madison. [Link][8]

-

¹H NMR Chemical Shifts Database. University of Wisconsin-Madison. [Link][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of deuterated polystyrene [hplpb.com.cn]

- 5. Styrene D8, CAS No. 19361-62-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. polymersource.ca [polymersource.ca]

- 7. youtube.com [youtube.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

The Strategic Placement of a Neutron: An In-depth Technical Guide to Isotopic Labeling with Deuterium

For the modern researcher, scientist, and drug development professional, the pursuit of molecular understanding and therapeutic optimization is a journey of precision. In this landscape, the substitution of a single proton with its heavier, stable isotope, deuterium (²H or D), has emerged as a remarkably nuanced and powerful strategy. This guide provides a comprehensive exploration of deuterium labeling, moving beyond a mere recitation of protocols to a deeper analysis of the core principles, strategic applications, and the causal logic that underpins its successful implementation in research and pharmaceutical development.

The Core Principle: Harnessing the Kinetic Isotope Effect (KIE)

The foundational concept that makes deuterium labeling a potent tool is the Kinetic Isotope Effect (KIE).[1][2] This quantum mechanical phenomenon describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The primary driver of the KIE in the context of deuterated molecules is the difference in bond strength between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.[1][3]

Due to its greater mass, deuterium forms a stronger covalent bond with carbon than protium (¹H).[3][4][5] Breaking this stronger C-D bond requires more energy, leading to a higher activation energy for the reaction and, consequently, a slower reaction rate.[2][3] This principle allows chemists to strategically "harden" a metabolically vulnerable position on a drug molecule, thereby altering its pharmacokinetic profile.[1]

Strategic Applications of Deuterium Labeling

The deliberate incorporation of deuterium into molecules offers a wide array of applications across various scientific disciplines, from elucidating reaction mechanisms to creating more effective therapeutics.

Drug Discovery and Development: Enhancing Pharmacokinetic Profiles

In pharmaceutical research, deuterium labeling is a clinically and commercially validated strategy to optimize a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] By replacing hydrogen atoms at sites susceptible to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes, the rate of drug metabolism can be significantly reduced.[6] This can lead to several therapeutic advantages:

-

Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer drug half-life, which can allow for less frequent dosing, improving patient compliance and convenience.[1][6]

-

Enhanced Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered drug can reach systemic circulation.[1][5]

-

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can decrease the production of undesirable or toxic metabolites.[6]

-

Modulation of Active Metabolite Ratios: Deuteration can shift the balance between a parent drug and its active metabolites, potentially optimizing the overall therapeutic effect.[1]

A prime example of this strategy's success is Deutetrabenazine, the first deuterated drug approved by the FDA.[5][7] The strategic deuteration of tetrabenazine slows its metabolism, leading to a more favorable pharmacokinetic profile and allowing for a lower total daily dose.[1]

Metabolic Studies and Metabolomics

Deuterium-labeled compounds, especially deuterium oxide (D₂O or "heavy water"), are powerful tracers for studying the dynamics of metabolic pathways.[6][8][9] When D₂O is introduced into a biological system, deuterium is incorporated into newly synthesized biomolecules like proteins, lipids, and carbohydrates.[6][10] By using mass spectrometry to measure the rate of deuterium incorporation, researchers can quantify the synthesis rates and flux through various metabolic pathways.[6][11] This approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single, cost-effective tracer.[11][12]

Mechanistic Studies in Chemistry

Deuterium labeling is a classic tool for elucidating the mechanisms of chemical reactions. By observing the kinetic isotope effect, chemists can determine whether a C-H bond is broken in the rate-determining step of a reaction.[3][13][14] A significant primary KIE (typically kH/kD > 2) provides strong evidence for the involvement of C-H bond cleavage in the slowest step of the reaction.[13][15]

Structural Biology and Analytical Chemistry

In structural biology, deuterium labeling is a crucial tool for Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction.[6] Deuterated solvents are routinely used in ¹H NMR to avoid overwhelming the signal from the analyte.[16][17] Furthermore, deuterium labeling can be used to simplify complex proton NMR spectra.[18]

In mass spectrometry, deuterated compounds serve as ideal internal standards for quantitative analysis.[19][20] Because they are chemically identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and instrumental variability.[20]

Methodologies for Deuterium Incorporation

The synthesis of deuterium-labeled compounds can be broadly categorized into two approaches: direct hydrogen-deuterium (H/D) exchange reactions and synthetic methods using deuterated reagents.

Hydrogen-Deuterium Exchange

Direct H/D exchange is an efficient method for introducing deuterium, often carried out on the target molecule or a late-stage synthetic intermediate. This can be achieved through various means:

-

Acid- or Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyls or other electron-withdrawing groups can be exchanged with deuterium in the presence of a deuterated acid or base.

-

Metal-Catalyzed Exchange: Transition metals, such as platinum, palladium, or iridium, can catalyze the exchange of hydrogen with deuterium from D₂O or D₂ gas.[8]

-

Microwave-Assisted Exchange: The use of microwave irradiation can accelerate H/D exchange reactions.

Synthesis with Deuterated Reagents

This approach involves using deuterated starting materials or reagents in a chemical synthesis.[] Common methods include:

-

Reductive Deuteration: Replacing a halogen with deuterium using a deuterium source like deuterium gas (D₂) and a catalyst.

-

Using Deuterated Building Blocks: Incorporating commercially available deuterated starting materials into a synthetic route.

Analytical Techniques for Characterization

The successful incorporation and quantification of deuterium require robust analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for determining the precise location of deuterium incorporation and assessing isotopic purity.[22]

-

¹H NMR: The disappearance or reduction in the intensity of a signal in the proton NMR spectrum indicates the replacement of a proton with a deuteron.[18]

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a signal at a chemical shift similar to that of a proton in the same chemical environment, though with broader signals.[18][23][24] This confirms the presence and location of the deuterium label.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the level of deuterium incorporation and for quantifying deuterated compounds in complex biological matrices.[22][25] High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are crucial for resolving the isotopic peaks of deuterated compounds.[19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile deuterated compounds.[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for non-volatile and large molecules, such as drugs and their metabolites in biological fluids.[20][22]

Experimental Protocols

Protocol: General Procedure for Palladium-Catalyzed H/D Exchange

This protocol describes a general method for the deuteration of an aromatic compound using a palladium catalyst and D₂O as the deuterium source.

-

Preparation: In a reaction vessel, combine the aromatic substrate (1 equivalent), Palladium on Carbon (Pd/C, 10 mol%), and a suitable solvent (e.g., ethyl acetate).

-

Deuterium Source: Add deuterium oxide (D₂O, 10-20 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for a designated period (e.g., 12-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the deuterated compound.

-

Characterization: Confirm the structure and determine the isotopic enrichment of the final product using ¹H NMR, ²H NMR, and Mass Spectrometry.

Protocol: In Vitro Metabolic Stability Assay with a Deuterated Compound

This protocol outlines a typical procedure to compare the metabolic stability of a parent drug and its deuterated analog using liver microsomes.

-

Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing liver microsomes (e.g., human liver microsomes, 0.5 mg/mL), a NADPH-regenerating system, and either the parent drug or the deuterated analog at a final concentration of 1 µM in a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug and the deuterated analog at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693/k.

Data Presentation

Table 1: Illustrative Impact of Deuterium Labeling on In Vivo Pharmacokinetic Parameters

This table summarizes hypothetical data based on common findings in pharmacokinetic studies of deuterated compounds.[6]

| Parameter | Parent Drug (Protio-) | Deuterated Drug (Deutero-) | Fold Change |

| Half-Life (t₁/₂) (hours) | 4.2 | 8.1 | 1.9x |

| AUC (Area Under the Curve) (ng·h/mL) | 1250 | 3125 | 2.5x |

| Cmax (Maximum Concentration) (ng/mL) | 350 | 360 | ~1.0x |

| Clearance (CL) (L/h/kg) | 0.80 | 0.32 | 0.4x |

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

| Compound | In Vitro Half-Life (t₁/₂) (minutes) | Intrinsic Clearance (µL/min/mg protein) |

| Parent Drug | 25 | 27.7 |

| Deuterated Analog | 70 | 9.9 |

Visualizations

Caption: A typical workflow for leveraging deuterium labeling in a drug discovery program.

Caption: Energy profile illustrating the Kinetic Isotope Effect for C-H vs. C-D bond cleavage.

Conclusion

Isotopic labeling with deuterium has evolved from a specialized technique for mechanistic studies to a mainstream strategy in drug development and metabolic research.[1] The ability to selectively "harden" metabolic hot spots on a molecule by leveraging the kinetic isotope effect provides a powerful tool for improving the pharmacokinetic properties of drugs, leading to safer and more effective therapies.[1] As analytical instrumentation continues to improve in sensitivity and resolution, the applications of deuterium labeling are poised to expand even further, offering deeper insights into the complex biochemical processes that underpin life and disease.

References

-

Mantsch, H. H., Saitô, H., & Smith, I. C. P. (1977). Deuterium magnetic resonance, applications in chemistry, physics and biology. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(4), 211–272. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Approaches to the Synthesis of Labeled Compounds. Angewandte Chemie International Edition, 46(40), 7744-7765. [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Lee, J., et al. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Analytica Chimica Acta, 1242, 340722. [Link]

-

Barnes, T. C. (1934). The biological effects of heavy water. The American Naturalist, 68(715), 173-176. [Link]

-

Lobyshev, V. I. (n.d.). Biological role of heavy water in living organisms. [Link]

-

Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Guengerich, F. P. (2014). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology (Clifton, N.J.), 1254, 131–142. [Link]

-

de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. Neurochemical research, 46(10), 2549–2566. [Link]

-

University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. [Link]

-

Chemistry For Everyone. (2024, June 13). How Is Deuterium Used In NMR? [Video]. YouTube. [Link]

-

Brindle, K. M. (2015). Metabolic imaging with deuterium labeled substrates. Progress in nuclear magnetic resonance spectroscopy, 88-89, 1–13. [Link]

-

Pirali, T., et al. (2019). Recent Advances in the Synthesis of Deuterium-Labeled Compounds. ACS medicinal chemistry letters, 10(8), 1193–1197. [Link]

-

Mutlib, A. E. (2008). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 51(12), 3445–3457. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Smith, A. M., et al. (2019). Deuterium labelling of metabolites following transfer of heterotrophic cells to 100% [1-²H]glucose media. [Link]

-

ResolveMass Laboratories Inc. (2024, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]

-

Li, H., et al. (2022). Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy. Journal of immunology research, 2022, 5928731. [Link]

-

Chemistry For Everyone. (2024, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube. [Link]

-

Parkin, G. (n.d.). Isotope Effects. Columbia University. [Link]

-

Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. [Link]

-

LibreTexts Chemistry. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

Evidence Network. (2024, July 17). Heavy water: what is it and what is it for. [Link]

-

Wikipedia. (n.d.). Heavy water. [Link]

-

Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Metabolic Solutions. (n.d.). SPOTLIGHT on Deuteromics™. [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [Link]

-

ResolveMass Laboratories Inc. (2024, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

ResolveMass Laboratories Inc. (2024, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. [Link]

-

ZEOCHEM. (n.d.). Deuterated APIs. ZEOCHEM. [Link]

-

Metabolic Solutions. (n.d.). Deuteromics | Multiple Metabolic Pathways | Deuterium Oxide | MSI. [Link]

-

ResolveMass Laboratories Inc. (2024, November 6). From Design to Delivery: How ResolveMass Engineers High-Quality Deuterium-Labeled Molecules with Analytical Integrity. ResolveMass Laboratories Inc. [Link]

-

Moravek, Inc. (n.d.). Custom Synthesis Services – Stable-Labeled Compounds. [Link]

-

International Atomic Energy Agency. (1988). Some methods for labelling organic compounds by deuterium. [Link]

-

El-Ablack, A., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529. [Link]

-

Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie (International ed. in English), 57(8), 2058–2086. [Link]

-

Scott, R. J., et al. (2020). Methods for introduction of deuterium into organic molecules and drug candidates. [Link]

-

Barondi, C., et al. (2021). Photochemical methods for deuterium labelling of organic molecules. Organic & Biomolecular Chemistry, 19(32), 6937-6951. [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6205. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated APIs | ZEOCHEM [zeochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterated Labelled Compound Services | Aquigen Bio Sciences [aquigenbio.com]

- 8. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metsol.com [metsol.com]

- 12. metsol.com [metsol.com]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Isotope Effects [columbia.edu]

- 16. studymind.co.uk [studymind.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 24. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Deuterated Vinyl Aromatics

This guide provides a comprehensive overview of the discovery, synthesis, and application of deuterated vinyl aromatics for researchers, scientists, and drug development professionals. It delves into the scientific principles and practical methodologies that underpin the strategic incorporation of deuterium into these valuable chemical building blocks.

Introduction: The Significance of Deuterium in Vinyl Aromatic Systems

Deuterated vinyl aromatics are a specialized class of isotopically labeled compounds where one or more hydrogen atoms in a vinyl aromatic monomer, such as styrene, are replaced by deuterium, a stable isotope of hydrogen.[1] This seemingly subtle modification imparts significant changes to the molecule's physicochemical properties, stemming from the increased mass of deuterium compared to protium.[1][2] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] This fundamental difference gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction can be significantly altered upon isotopic substitution.[4][5]

The strategic incorporation of deuterium offers several advantages across various scientific disciplines:

-

Mechanistic Elucidation: Deuterium-labeled compounds are invaluable tools for probing reaction mechanisms.[6] By tracking the position of the deuterium atom throughout a chemical transformation, chemists can gain insights into bond-breaking and bond-forming steps. The magnitude of the KIE can also help to determine the rate-determining step of a reaction.[4][5]

-

Enhanced Polymer Properties: In polymer science, deuteration can influence the physical and chemical properties of materials.[1][2] The substitution of hydrogen with deuterium can lead to enhanced thermal and oxidative stability, and alter polymer chain dynamics, crystallinity, and glass transition temperature.[1][7] These modifications are crucial for developing high-performance polymers for specialized applications.

-

Pharmaceutical Drug Development: In medicinal chemistry, deuteration is a powerful strategy to improve the metabolic profile of drug candidates.[3][8][9] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed down, leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency.[3][9] This approach, known as "deuterium-switching," has led to the development of several FDA-approved deuterated drugs.[10]

-

Advanced Analytical Applications: Deuterated compounds serve as essential internal standards in mass spectrometry-based quantitative analysis due to their distinct mass.[1][8][9] They are also used in neutron scattering experiments to probe the structure and dynamics of materials.[2][11]

This guide will focus on the synthesis of deuterated vinyl aromatics, providing both the theoretical underpinnings and practical, step-by-step protocols for their preparation.

Synthetic Strategies for Deuterating Vinyl Aromatics

The introduction of deuterium into vinyl aromatic molecules can be achieved through various synthetic methodologies. The choice of method depends on the desired position of deuteration (e.g., on the aromatic ring or the vinyl group), the required level of isotopic enrichment, and the functional group tolerance of the starting material.

Hydrogen-Deuterium (H/D) Exchange Reactions

Direct H/D exchange is an atom-economical method for introducing deuterium into organic molecules.[12] This approach involves treating the substrate with a deuterium source, often in the presence of a catalyst, to facilitate the exchange of C-H bonds for C-D bonds.

Catalytic α-Selective Deuteration of Styrenes:

A notable advancement in this area is the catalytic α-selective deuteration of styrenes.[13][14][15] This method utilizes a base-catalyzed reversible addition of deuterated methanol (CH₃OD) to the styrene double bond in a deuterated solvent like DMSO-d₆.[13][14][15]

Mechanism Rationale: The reaction proceeds through the formation of a benzylic anion intermediate. The concentration of the deuterated alcohol is critical to ensure rapid deuteration of this intermediate and to outcompete potential side reactions like anionic polymerization.[13]

Experimental Protocol: α-Selective Deuteration of Styrene

This protocol describes a general procedure for the α-selective deuteration of styrene derivatives.

Materials:

-

Styrene derivative

-

Potassium tert-butoxide (KOtBu)

-

Methanol-d₄ (CD₃OD)

-

Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the styrene derivative (1.0 mmol).

-

In a separate vial, prepare a 0.5 M solution of KOtBu in DMSO-d₆.

-

Add the KOtBu solution (0.1 mmol, 0.2 mL) to the vial containing the styrene.

-

Add CD₃OD (2.0 mmol) to the reaction mixture.

-

Seal the vial and stir the reaction at room temperature for the time indicated by reaction monitoring (e.g., by TLC or GC-MS).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-deuterated styrene.

Characterization:

-

Confirm the position and extent of deuteration using ¹H and ²H NMR spectroscopy.

-

Determine the isotopic purity using mass spectrometry.

Synthesis from Deuterated Precursors

An alternative and often more regioselective approach is to synthesize the deuterated vinyl aromatic from a pre-deuterated starting material.

Synthesis of Deuterated Styrenes from Deuterated Benzaldehydes:

The Wittig reaction provides a classic and reliable method for converting an aldehyde into an alkene. By using a deuterated benzaldehyde, a specifically deuterated styrene can be prepared.

Mechanism Rationale: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine intermediate, which then collapses to form an oxaphosphetane. Elimination of triphenylphosphine oxide from the oxaphosphetane yields the desired alkene. The stereochemistry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol: Synthesis of β,β-dideuterio-styrene from Benzaldehyde-d₁

This protocol outlines the synthesis of β,β-dideuterio-styrene via a Wittig reaction.

Materials:

-

Benzaldehyde-d₁

-

Methyl-d₃-triphenylphosphonium iodide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl-d₃-triphenylphosphonium iodide (1.1 mmol).

-

Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 mmol) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde-d₁ (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield β,β-dideuterio-styrene.

Characterization:

-

Verify the structure and isotopic labeling using ¹H and ¹³C NMR spectroscopy.

-

Confirm the molecular weight and isotopic distribution by high-resolution mass spectrometry (HRMS).

Impact of Deuteration on Polymerization and Polymer Properties

The presence of deuterium in vinyl aromatic monomers can have a discernible impact on their polymerization behavior and the properties of the resulting polymers.

Kinetic Isotope Effect in Polymerization

The KIE can influence the rate of polymerization.[4] In free-radical polymerization, for instance, the rate-determining step often involves the abstraction of a hydrogen atom. If this position is deuterated, the reaction rate may be slower due to the stronger C-D bond. This can affect the overall kinetics of the polymerization and potentially the molecular weight and molecular weight distribution of the resulting polymer.

Properties of Deuterated Polymers

Deuterated polymers often exhibit altered physical properties compared to their non-deuterated counterparts.[1][7] These changes can include:

-

Thermal Stability: The stronger C-D bonds can lead to increased thermal stability and resistance to degradation at higher temperatures.[1]

-

Crystallinity and Morphology: Isotopic substitution can affect intermolecular interactions and chain packing, which in turn can influence the degree of crystallinity and the morphology of the polymer.[7][16]

-

Optical and Electronic Properties: In conjugated polymers, deuteration can subtly modify the optoelectronic properties by altering vibrational modes and electron-phonon coupling.[16]

Table 1: Comparison of Properties of Protiated and Deuterated Polystyrene

| Property | Protiated Polystyrene (PS-H) | Deuterated Polystyrene (PS-D) | Rationale for Difference |

| Glass Transition Temperature (Tg) | ~100 °C | Slightly higher than PS-H | Reduced chain mobility due to increased mass. |

| Thermal Decomposition Temperature | ~350 °C | Higher than PS-H | Stronger C-D bonds require more energy to break. |

| Neutron Scattering Length Density | Low | High | Significant difference in neutron scattering lengths of H and D. |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Synthetic routes to deuterated styrenes.

Conclusion and Future Outlook

The field of deuterated vinyl aromatics continues to be an active area of research, driven by the increasing demand for these specialized molecules in materials science, analytical chemistry, and pharmaceutical development. Future advancements are likely to focus on the development of more efficient, selective, and sustainable methods for deuterium incorporation. The exploration of novel applications for deuterated polymers with tailored properties also remains a promising avenue for innovation. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize the unique benefits of deuterated vinyl aromatics in their respective fields.

References

-

Puleo, T. R., Strong, A. J., & Kennemur, J. G. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society, 141(4), 1467–1472. [Link]

-

Puleo, T. R., Strong, A. J., & Kennemur, J. G. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. PubMed, 30625273. [Link]

-

Puleo, T. R., Strong, A. J., & Kennemur, J. G. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society. [Link]

-

Puleo, T. R., Strong, A. J., & Kennemur, J. G. (2019). Catalytic α-Selective Deuteration of Styrene Derivatives. Journal of the American Chemical Society. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Polymers: Complete Guide. [Link]

-

ResearchGate. (n.d.). α-Selective Deuteration of Styrene Derivatives. [Link]

-

Hong, K., et al. (n.d.). Isotope Effects on the Crystallization Kinetics of Selectively Deuterated Poly(ɛ-caprolactone). OSTI.GOV. [Link]

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

Li, L., Jakowski, J., Do, C., & Hong, K. (2021). Deuteration and Polymers: Rich History with Great Potential. ResearchGate. [Link]

-

Goad, L. J., & Goodwin, T. W. (1969). The biosynthesis of phytosterols. Progress in Phytochemistry, 2, 113-198. [Link]

-

Muchalski, H. (2017). Site-specific synthesis and application of deuterium-labeled sterols. Arkat USA. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Werstiuk, N. H., & Timmins, G. (1986). Preparation of Deuterium Labelled Styrenes and Divinylbenzenes. Canadian Journal of Chemistry. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Isowater® Corp. (n.d.). Pharmaceutical Applications Of Deuterium. [Link]

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

- Google Patents. (n.d.).

-

Atzrodt, J., & Derdau, V. (2007). The renaissance of H/D exchange. PubMed, 17948219. [Link]

-

MDPI. (n.d.). Special Issue : Deuterated Molecules and Polymers for Neutron Studies. [Link]

-

Kumar, A., et al. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. PMC. [Link]

-

Schiesser, S., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. [Link]

-

Abrahms, T. F., et al. (n.d.). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. ChemRxiv. [Link]

-

Zhang, R., et al. (2018). Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system. PubMed, 29606553. [Link]

-

Mammadova, P. A., et al. (n.d.). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. PMC. [Link]

-

Mamedov, E. I., et al. (n.d.). Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. E3S Web of Conferences. [Link]

-

Nogueira, M. S., et al. (2022). Hydrogen-deuterium exchange mass spectrometry to study interactions and conformational changes of proteins in paints. PubMed, 35940022. [Link]

-

Nogueira, M. S., et al. (2025). Hydrogen-deuterium exchange mass spectrometry to study interactions and conformational changes of proteins in paints. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical Applications Of Deuterium | Isowater® Corp [isowater.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. mdpi.com [mdpi.com]

- 12. The renaissance of H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. Catalytic α-Selective Deuteration of Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Deuterioethenylbenzene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deuterioethenylbenzene, an isotopically labeled analog of styrene, serves as a valuable tool in a multitude of research and development applications, particularly within the pharmaceutical and materials science sectors. The substitution of a protium atom with deuterium at the alpha-position of the vinyl group imparts subtle yet significant changes to the molecule's physicochemical properties. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, spectroscopic characterization, and its strategic application in drug development, leveraging the kinetic isotope effect.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application. Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1193-80-2 | |

| Molecular Formula | C₈H₇D | |

| Molecular Weight | 105.16 g/mol | |

| Appearance | Colorless oil | N/A |

| Melting Point | -31 °C | |

| Boiling Point | 145-146 °C | |

| Density | 0.918 g/mL at 25 °C | |

| Refractive Index | n20/D 1.546 | |

| Solubility | Soluble in common organic solvents such as acetone and DMSO. | N/A |

| Stability | Light sensitive; typically stabilized with hydroquinone. | |

| Storage | Store at 2-8°C, protected from light. |

The Scientific Rationale: The Kinetic Isotope Effect in Drug Development

The strategic incorporation of deuterium into drug candidates, a process known as "metabolic switching" or "deuterium-enabled chemistry," is a powerful strategy to enhance the pharmacokinetic profiles of therapeutic agents. This approach is predicated on the Kinetic Isotope Effect (KIE) .

The C-D bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. In drug metabolism, many oxidative transformations are catalyzed by cytochrome P450 enzymes, and these reactions often involve the abstraction of a hydrogen atom.

By replacing a metabolically labile hydrogen with deuterium, the rate of metabolic degradation at that site can be significantly reduced. This can lead to:

-

Increased drug exposure: A longer half-life and higher plasma concentrations.

-

Reduced metabolic load: Decreased formation of potentially toxic or inactive metabolites.

-

Improved safety profile: Lower required doses and potentially fewer side effects.

-

Enhanced efficacy: Sustained therapeutic concentrations of the active pharmaceutical ingredient.

The vinyl group in many drug molecules is susceptible to metabolic oxidation. The introduction of a deuterium atom at the alpha-position of a vinyl group, as in this compound, can be a strategic modification to probe or block this metabolic pathway.

Caption: The Kinetic Isotope Effect slows the metabolic breakdown of deuterated drugs.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in research. The following sections detail the expected spectroscopic signatures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be similar to that of styrene, with the key difference being the signal corresponding to the alpha-vinylic proton.

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.

-

Vinylic Protons:

-

The two terminal vinylic protons (=CH₂) will appear as two distinct signals, likely doublets of doublets, in the region of δ 5.2-5.8 ppm, each integrating to 1H. The coupling between these two geminal protons and their coupling to the deuterated position will influence the multiplicity.

-

The signal for the alpha-vinylic proton (C₆H₅-CH=) will be absent due to deuteration.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the aromatic and vinylic carbons.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 125-140 ppm). The quaternary aromatic carbon attached to the vinyl group will likely appear around δ 137-138 ppm. The other aromatic carbons will resonate in the δ 126-129 ppm range.[1]

-

Vinylic Carbons:

-

The terminal vinylic carbon (=CH₂) is expected around δ 114-116 ppm.

-

The deuterated alpha-vinylic carbon (-CD=) will show a characteristic C-D coupling, often appearing as a multiplet with a reduced intensity compared to a protonated carbon. Its chemical shift will be similar to the corresponding carbon in styrene, around δ 136-137 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

Aromatic C-H Stretch: Peaks will be observed in the region of 3000-3100 cm⁻¹.[2]

-

Vinylic C-H Stretch: A peak is expected around 3080 cm⁻¹.[2]

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[3]

-

C=C Stretch (Vinylic): A band of moderate intensity is expected around 1630 cm⁻¹.[2]

-

C-D Stretch: The carbon-deuterium stretching vibration will appear at a lower frequency than the corresponding C-H stretch, typically in the range of 2200-2300 cm⁻¹. This is a key diagnostic peak for deuteration.

-

Out-of-Plane Bending: Strong bands in the 690-910 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring and the vinyl group.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+•): The molecular ion peak will be observed at m/z 105, corresponding to the molecular weight of this compound.

-

Key Fragmentation:

-

Loss of a hydrogen radical (H•) to give a fragment at m/z 104.

-

Loss of a deuterium radical (D•) to give a fragment at m/z 103. The relative intensity of this peak compared to the loss of H• can provide information about the stability of the resulting ions.

-

A prominent peak at m/z 78 is likely due to the formation of the benzene-d1 cation radical after the loss of acetylene.[4]

-

The phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment in the mass spectra of benzene derivatives.[4]

-

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction.[5][6][7][8] This method allows for the stereospecific formation of the carbon-carbon double bond.

Caption: The Wittig reaction provides a reliable route to this compound.

Experimental Protocol: Wittig Synthesis

Materials:

-

Benzaldehyde-d1

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide.

-

Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

Add a solution of benzaldehyde-d1 in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

-

Note: All procedures should be carried out under an inert atmosphere due to the sensitivity of the organolithium reagent to air and moisture.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is a flammable liquid and vapor. It may cause skin and eye irritation and may be harmful if inhaled. Prolonged or repeated exposure may cause damage to organs.

-

Hazard Statements: H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H361d (Suspected of damaging the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P273 (Avoid release to the environment), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting).

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable isotopically labeled compound with significant applications in mechanistic studies and, most notably, in modern drug discovery and development. Its utility stems from the kinetic isotope effect, which allows for the strategic modification of a drug candidate's metabolic profile. A thorough understanding of its properties, synthesis, and spectroscopic characteristics, as outlined in this guide, is crucial for its effective and safe use in the laboratory. As the field of deuterium-enabled chemistry continues to expand, the importance of well-characterized deuterated building blocks like this compound will undoubtedly grow.

References

-

¹H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzene, beta-deuteroethynyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 12, 2026, from [Link]

-

The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 12, 2026, from [Link]

-

Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

MSCI 410: Lab 5 Polystyrene Synthesis - YouTube. (2020, May 8). Retrieved January 12, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0241372) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001505) - Human Metabolome Database. (n.d.). Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0173719) - NP-MRD. (n.d.). Retrieved January 12, 2026, from [Link]

-